![molecular formula C11H24N2O2 B13204735 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group and two methyl groups
Preparation Methods
The synthesis of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methoxyethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature and pressure are adjusted based on the desired reaction.
Scientific Research Applications
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: Used in similar synthetic applications.
Tetraethylene glycol dimethyl ether: Known for its use in various chemical processes.
Tris[2-(2-methoxyethoxy)ethyl]amine: Utilized as a phase-transfer catalyst.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its respective fields.
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine |
InChI |
InChI=1S/C11H24N2O2/c1-11(2)10-12-4-5-13(11)6-7-15-9-8-14-3/h12H,4-10H2,1-3H3 |
InChI Key |
ASMSIHMPFHLJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1CCOCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)


![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)
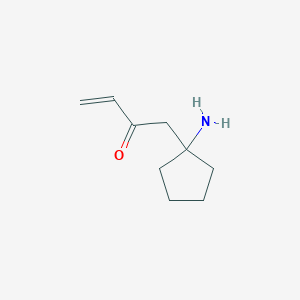
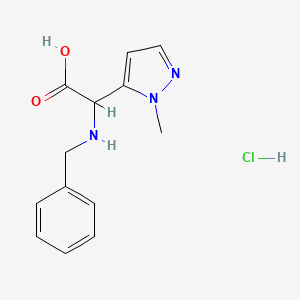
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
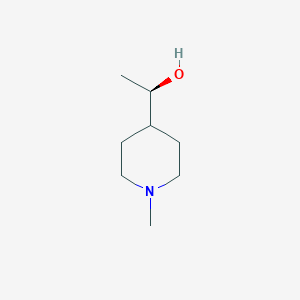
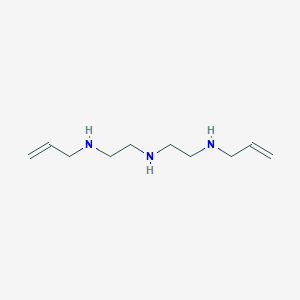
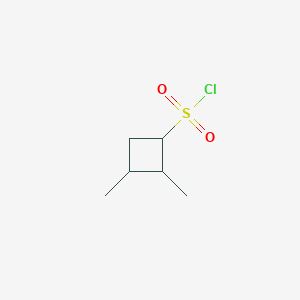
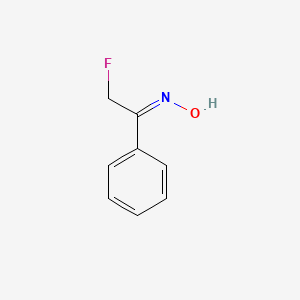
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)
